Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate

Catalog No.
S1966314
CAS No.
342647-97-6
M.F
C19H19NO5
M. Wt
341.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobu...

CAS Number

342647-97-6

Product Name

Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate

IUPAC Name

benzyl (2R)-4-oxo-2-(phenylmethoxycarbonylamino)butanoate

Molecular Formula

C19H19NO5

Molecular Weight

341.4

InChI

InChI=1S/C19H19NO5/c21-12-11-17(18(22)24-13-15-7-3-1-4-8-15)20-19(23)25-14-16-9-5-2-6-10-16/h1-10,12,17H,11,13-14H2,(H,20,23)/t17-/m1/s1

InChI Key

DXBNGOWOMMHJKK-QGZVFWFLSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C(CC=O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC=O)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CC=O)NC(=O)OCC2=CC=CC=C2

Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate is a synthetic organic compound classified as an amino acid derivative. It features a benzyl group, a benzyloxycarbonyl-protected amino group, and a 4-oxobutanoate moiety. The molecular formula for this compound is C19H19NO5C_{19}H_{19}NO_{5} with a molecular weight of approximately 341.36 g/mol. The structure includes a carbonyl functional group, which contributes to its reactivity and potential biological activity .

As a protected amino acid building block, Z-L-Asp-OBzl does not have a specific biological mechanism of action. Its primary function is to serve as a precursor for the incorporation of L-aspartic acid into peptides while protecting its amino group for controlled reactions. Once incorporated into a peptide, the aspartic acid residue can participate in various biological functions depending on the specific peptide sequence and its interactions with other molecules.

While specific safety data for Z-L-Asp-OBzl might be limited, general precautions for handling amino acid derivatives should be followed:

  • Potential irritant: May cause skin and eye irritation upon contact.
  • Respiratory sensitizer: Dust or aerosols may cause respiratory irritation or allergic reactions in sensitive individuals.
  • Standard laboratory practices: Always wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat when handling the compound.
  • ChemSpider:
  • Wikipedia:
    • Peptide bond:
    • Z-group protecting group:

The synthesis of Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate typically involves several key reactions:

  • Protection of the Amino Group: The amino group of the starting amino acid is protected using a benzyloxycarbonyl (Cbz) group, achieved by reacting the amino acid with benzyl chloroformate in the presence of a base like sodium bicarbonate.
  • Formation of the Ester: The protected amino acid undergoes esterification with benzyl alcohol, facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC), resulting in the formation of the benzyl ester.
  • Oxidation: The compound is then subjected to oxidation to introduce the 4-oxo group, which can be accomplished using oxidizing agents such as potassium permanganate or chromium trioxide.

Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate exhibits significant biological activity, particularly in the realm of medicinal chemistry. It serves as a building block in peptide synthesis and is utilized in the development of pharmaceutical agents, including enzyme inhibitors and receptor modulators. Its unique structure allows it to interact selectively with various biological targets, influencing enzyme specificity and mechanisms.

The synthesis methods for Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate involve multi-step processes that include:

  • Amino Group Protection: Using benzyl chloroformate.
  • Ester Formation: Utilizing benzyl alcohol and DCC.
  • Oxidation: Employing potassium permanganate or chromium trioxide to introduce the 4-oxo functionality.

These methods enable the production of this compound while maintaining its structural integrity and functional versatility.

Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate has diverse applications in several fields:

  • Peptide Synthesis: As a building block for constructing peptides and proteins.
  • Medicinal Chemistry: In designing pharmaceutical agents targeting specific enzymes or receptors.
  • Biochemical Research: Serving as a substrate in enzymatic studies to explore enzyme mechanisms.
  • Industrial

Studies on Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate have focused on its interactions with enzymes and receptors. The benzyloxycarbonyl group provides protection for the amino group, allowing selective reactions at other functional sites. Upon deprotection, the free amine can engage with active sites on enzymes or receptors, modulating their activity. The 4-oxo group enhances its binding affinity through hydrogen bonding and other interactions, making it a valuable compound for biochemical research.

Several compounds share structural similarities with Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate, each possessing unique characteristics:

Compound NameCAS NumberSimilarity Index
Methyl ((benzyloxy)carbonyl)-L-threoninate57224-63-20.99
(2R,3S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid80384-27-60.97
(2S,3R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate33662-26-90.96
(2S,3R)-3-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)butanoic acid69863-36-10.96
(2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid16966-09-90.94

Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate stands out due to its specific combination of functional groups that provide both stability and reactivity, making it suitable for multi-step synthesis and versatile in chemical interactions .

XLogP3

2.3

Sequence

X

Wikipedia

Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate

Dates

Modify: 2024-04-15

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